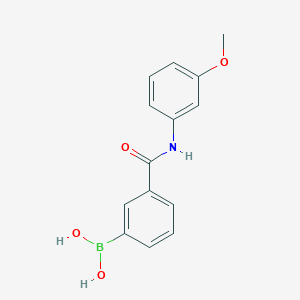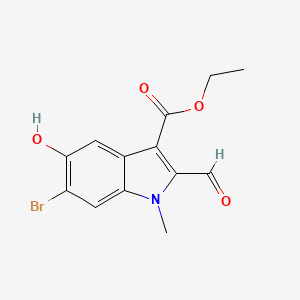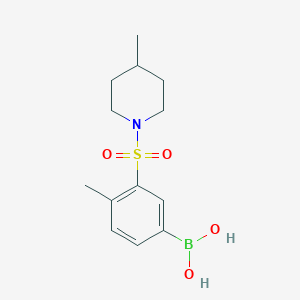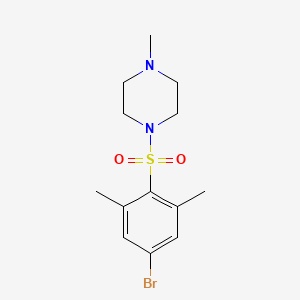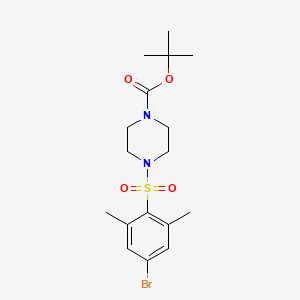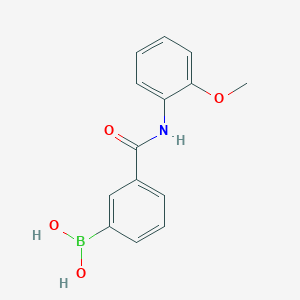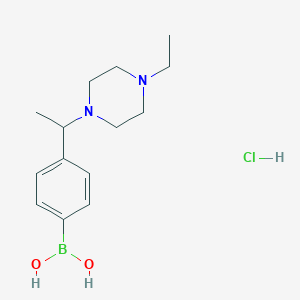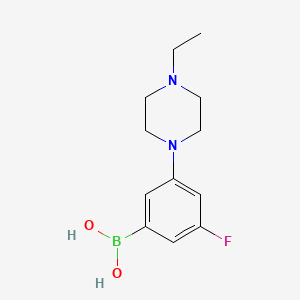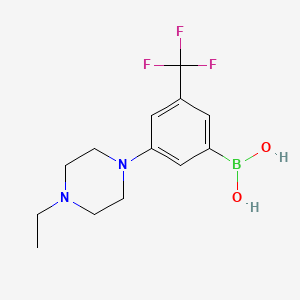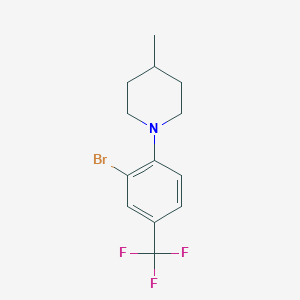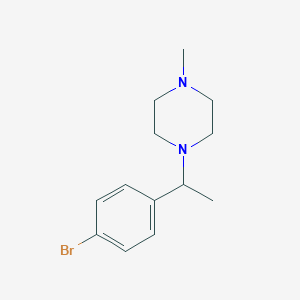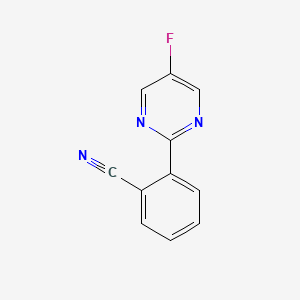
2-(5-Fluoropyrimidin-2-yl)benzonitrile
概要
説明
Synthesis Analysis
The synthesis of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” and its derivatives has been discussed in several studies . For instance, one study described the reaction of compound 16 with intermediate 6 to provide 3-(1-(3-(5-fluoropyrimidin-2-yl)benzyl)-2-oxo-1. 2-dihydropyrimidin-5-yl)benzonitrile 17, which reacted with 10 to give the target compound 18 .Molecular Structure Analysis
The molecular structure of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” consists of 11 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving “2-(5-Fluoropyrimidin-2-yl)benzonitrile” have been studied in the context of synthesizing benzamide scaffolds as potent antagonists against P2X7 receptors .科学的研究の応用
Cancer Therapy and Genetic Implications
Research has identified genes transcriptionally activated by fluoropyrimidine treatment, such as 5-Fluorouracil (5-FU), in cancer cell lines. These genes include spermine/spermidine acetyl transferase, annexin II, thymosin-beta-10, chaperonin-10, and MAT-8, suggesting their potential as biomarkers for chemotherapy response and resistance (Maxwell et al., 2003). Additionally, genotyping for dihydropyrimidine dehydrogenase (DPYD*2A) has been proposed to individualize fluoropyrimidine therapy, improving safety and potentially reducing treatment costs (Deenen et al., 2016).
Radioligand Development for Imaging
3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile and its analogs have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists, useful in the development of radioligands for imaging brain receptors (Tehrani et al., 2005). Such compounds, including [18F]SP203 and [18F]FPEB, have been synthesized and characterized for their potential in positron emission tomography (PET) imaging of brain receptors, providing insights into receptor function and distribution (Siméon et al., 2012).
Metabolic Pathways and Toxicity Mitigation
Fluoropyrimidines, such as 5-FU, are key in treating various cancers but are associated with toxicity. Understanding the genetic and enzymatic factors affecting 5-FU metabolism can inform strategies to mitigate these toxicities. Variations in the enzyme dihydropyrimidine dehydrogenase (DPD), responsible for 5-FU catabolism, have been linked to treatment outcomes and toxicities, highlighting the importance of genetic screening and personalized dosing strategies to improve patient safety (Meulendijks et al., 2016).
作用機序
While the exact mechanism of action of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” is not explicitly mentioned in the search results, one of its derivatives has been found to exhibit potent antiproliferative activity against hepatic carcinoma 97H cells . This derivative was found to induce G1 phase arrest, inhibit the phosphorylation of c-Met and its downstream signaling component, Akt, and also inhibit the migration of hepatic carcinoma 97H cells .
将来の方向性
特性
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-9-6-14-11(15-7-9)10-4-2-1-3-8(10)5-13/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXIICPMIVSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyrimidin-2-yl)benzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


